methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate
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Overview
Description
Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate is an organic compound with a complex structure that includes a benzylidene group, an indene core, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate typically involves the condensation of benzaldehyde with methyl 3-oxo-1H-indene-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzylidene derivatives.
Scientific Research Applications
Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-(phenylsulfonyl)-2-propenoate
- Ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate is unique due to its specific structural features, such as the indene core and the benzylidene group
Properties
CAS No. |
60031-26-7 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate |
InChI |
InChI=1S/C18H14O3/c1-21-18(20)16-13-9-5-6-10-14(13)17(19)15(16)11-12-7-3-2-4-8-12/h2-11,16H,1H3/b15-11- |
InChI Key |
QAIQNSMTMIZJTF-PTNGSMBKSA-N |
Isomeric SMILES |
COC(=O)C\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |
Origin of Product |
United States |
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